molecular formula C26H21N3O7 B11184789 2,2,4-Trimethyl-1-[(3-nitrophenyl)carbonyl]-1,2-dihydroquinolin-6-yl 3-nitrobenzoate

2,2,4-Trimethyl-1-[(3-nitrophenyl)carbonyl]-1,2-dihydroquinolin-6-yl 3-nitrobenzoate

Cat. No.: B11184789
M. Wt: 487.5 g/mol
InChI Key: LEFXMRMBWVUEIA-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1-[(3-nitrophenyl)carbonyl]-1,2-dihydroquinolin-6-yl 3-nitrobenzoate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a quinoline core substituted with nitrophenyl and nitrobenzoate groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1-[(3-nitrophenyl)carbonyl]-1,2-dihydroquinolin-6-yl 3-nitrobenzoate typically involves multi-step organic reactions. The starting materials often include 2,2,4-trimethyl-1,2-dihydroquinoline and 3-nitrobenzoic acid. The synthesis may proceed through the following steps:

    Acylation Reaction: The 2,2,4-trimethyl-1,2-dihydroquinoline is acylated with 3-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the intermediate 2,2,4-trimethyl-1-[(3-nitrophenyl)carbonyl]-1,2-dihydroquinoline.

    Esterification: The intermediate is then esterified with 3-nitrobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1-[(3-nitrophenyl)carbonyl]-1,2-dihydroquinolin-6-yl 3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride, leading to the formation of amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol as solvent.

    Substitution: Amines, thiols, solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Quinoline derivatives with higher oxidation states.

    Reduction: Amino derivatives of the original compound.

    Substitution: Compounds with nucleophilic groups replacing the nitro groups.

Scientific Research Applications

2,2,4-Trimethyl-1-[(3-nitrophenyl)carbonyl]-1,2-dihydroquinolin-6-yl 3-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1-[(3-nitrophenyl)carbonyl]-1,2-dihydroquinolin-6-yl 3-nitrobenzoate involves its interaction with molecular targets and pathways in biological systems. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline core can intercalate with DNA, affecting its replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-Trimethyl-1-[(3-nitrophenyl)carbonyl]-1,2-dihydroquinolin-6-yl 3-nitrobenzoate is unique due to its combination of nitrophenyl and nitrobenzoate groups attached to a quinoline core. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H21N3O7

Molecular Weight

487.5 g/mol

IUPAC Name

[2,2,4-trimethyl-1-(3-nitrobenzoyl)quinolin-6-yl] 3-nitrobenzoate

InChI

InChI=1S/C26H21N3O7/c1-16-15-26(2,3)27(24(30)17-6-4-8-19(12-17)28(32)33)23-11-10-21(14-22(16)23)36-25(31)18-7-5-9-20(13-18)29(34)35/h4-15H,1-3H3

InChI Key

LEFXMRMBWVUEIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC(=CC=C4)[N+](=O)[O-])(C)C

Origin of Product

United States

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